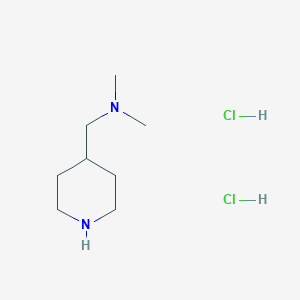

N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride: is a chemical compound with a molecular formula of C8H20Cl2N2. It is commonly used in various scientific research fields due to its unique chemical properties and reactivity. This compound is often utilized in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride typically involves the reaction of piperidine with formaldehyde and dimethylamine. The process can be summarized as follows:

-

Starting Materials:

- Piperidine

- Formaldehyde

- Dimethylamine

-

Reaction Conditions:

- The reaction is usually carried out in an aqueous medium.

- The temperature is maintained between 0°C to 5°C to control the reaction rate.

- Hydrochloric acid is added to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

- Continuous flow reactors to maintain consistent reaction conditions.

- Automated systems for precise control of temperature and pH.

- Purification steps such as crystallization and filtration to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

-

Oxidation:

- This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

-

Reduction:

- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

-

Substitution:

- Nucleophilic substitution reactions can occur, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in an aqueous or organic solvent.

Reduction: Lithium aluminum hydride; performed in an inert atmosphere.

Substitution: Various nucleophiles; reactions are often conducted in polar solvents like ethanol or methanol.

Major Products:

Oxidation: N-oxides of the original compound.

Reduction: Secondary amines.

Substitution: Compounds with different nucleophilic groups replacing the dimethylamine group.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₁₉ClN₂

- Molecular Weight : 176.71 g/mol

- Physical State : Typically exists as a colorless solid or liquid in its hydrochloride form.

- Solubility : Highly soluble in water due to its hydrochloride salt form, enhancing its usability in laboratory settings.

Biochemical Applications

N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride has been utilized in various biochemical studies, particularly focusing on neurotransmitter systems. The compound's structure allows it to act as a ligand for several receptors, making it valuable for understanding complex neurobiological processes.

Neurotransmitter Interaction Studies

Research indicates that this compound interacts with neurotransmitter receptors such as serotonin and dopamine receptors. These interactions are crucial for mood regulation and cognitive functions. Studies often employ radiolabeled ligands or computational modeling to explore binding affinities and predict interaction sites .

Receptor Modulation

The compound acts as a ligand for G-protein-coupled receptors (GPCRs) and N-methyl-D-aspartate (NMDA) receptors, which are vital for synaptic plasticity and memory function. This receptor modulation suggests potential applications in treating neurological disorders .

Therapeutic Implications

This compound has been investigated for its potential therapeutic effects in various conditions:

- Cognitive Disorders : Its interaction with serotonin receptors positions it as a candidate for research into treatments for depression and anxiety disorders.

- Neurodegenerative Diseases : The compound's ability to modulate neurotransmitter systems may offer insights into therapies for conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the applications of this compound in scientific research:

Mechanism of Action

The mechanism by which N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific receptors in the nervous system, influencing neurotransmitter release and uptake. This interaction can modulate various physiological processes, making it a valuable tool in neuropharmacological research.

Comparison with Similar Compounds

- N-Methyl-1-(piperidin-4-yl)methanamine

- N,N-Diethyl-1-(piperidin-4-yl)methanamine

- N,N-Dimethyl-1-(piperidin-3-yl)methanamine

Comparison:

- N-Methyl-1-(piperidin-4-yl)methanamine: Similar structure but with one less methyl group, leading to different reactivity and binding properties.

- N,N-Diethyl-1-(piperidin-4-yl)methanamine: Contains ethyl groups instead of methyl groups, which can affect its solubility and interaction with biological targets.

- N,N-Dimethyl-1-(piperidin-3-yl)methanamine: The position of the piperidine ring is different, which can influence its chemical behavior and applications.

N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride stands out due to its specific structural features, making it particularly useful in certain synthetic and research applications.

Biological Activity

N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring attached to a dimethylamino group. The synthesis typically involves the reaction of piperidine with formaldehyde and dimethylamine under controlled conditions, resulting in high yields of the desired product. The overall reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It may act as an antagonist or modulator at specific molecular targets, influencing pathways related to cell signaling, neurotransmission, and other physiological processes.

1. Antagonistic Effects on Chemokine Receptors

Recent studies have highlighted the compound's potential as an antagonist of the CXCR4 chemokine receptor. This receptor plays a crucial role in cancer metastasis and immune response modulation. In a study examining various piperidine derivatives, N,N-dimethyl-1-(piperidin-4-yl)methanamine was found to inhibit CXCR4 with significant potency, suggesting its utility in cancer therapeutics .

2. Neurotransmitter Modulation

The compound's structural similarities to known neurotransmitter modulators suggest potential applications in neuropharmacology. It may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions. Preliminary data indicate that it could enhance dopaminergic activity, making it a candidate for further exploration in treating neurological disorders .

3. Toxicological Profile

Toxicological assessments have shown that this compound exhibits low toxicity in various models. Studies indicate minimal respiratory irritation and a lack of harmful effects upon ingestion or skin contact, supporting its safety for potential therapeutic applications .

Case Studies

Case Study 1: CXCR4 Antagonism

In a pharmacological evaluation involving several derivatives of piperidine, this compound demonstrated significant inhibition of CXCR4-mediated cell migration in vitro. The IC50 value for this inhibition was found to be approximately 50 nM, indicating strong activity against this receptor .

Case Study 2: Neuropharmacological Effects

A study assessing the effects of various piperidine derivatives on dopaminergic signaling revealed that this compound could enhance dopamine release in neuronal cultures. This effect was dose-dependent, with notable increases observed at concentrations ranging from 10 µM to 100 µM .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, the following table summarizes key characteristics:

| Compound Name | Target Receptor | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | CXCR4 | 50 | Antagonist |

| N,N-Dimethyl-1-(piperidin-2-yl)phenylmethanamine | PD-L1 | 75 | Antagonist |

| Piperidine-based analogs | Various | Varies | Modulators |

Properties

IUPAC Name |

N,N-dimethyl-1-piperidin-4-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-3-5-9-6-4-8;;/h8-9H,3-7H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEUUXMQPFMKRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCNCC1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.